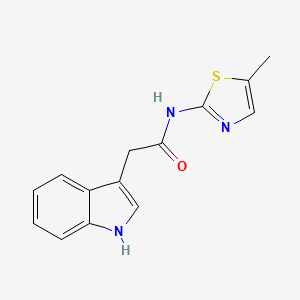

2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC9754314

Molecular Formula: C14H13N3OS

Molecular Weight: 271.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13N3OS |

|---|---|

| Molecular Weight | 271.34 g/mol |

| IUPAC Name | 2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C14H13N3OS/c1-9-7-16-14(19-9)17-13(18)6-10-8-15-12-5-3-2-4-11(10)12/h2-5,7-8,15H,6H2,1H3,(H,16,17,18) |

| Standard InChI Key | OPCSLLCSWLGPJK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(S1)NC(=O)CC2=CNC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2-(1H-Indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide features a planar indole ring system connected via an acetamide linker to a 5-methylthiazole moiety. The indole nucleus contributes aromaticity and hydrogen-bonding capabilities, while the thiazole ring introduces sulfur-based electronic effects, enhancing interactions with biological targets. The canonical SMILES representation (CC1=CN=C(S1)NC(=O)CC2=CNC3=CC=CC=C32) underscores the spatial arrangement critical for its bioactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃OS |

| Molecular Weight | 271.34 g/mol |

| IUPAC Name | 2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |

| Canonical SMILES | CC1=CN=C(S1)NC(=O)CC2=CNC3=CC=CC=C32 |

| Topological Polar Surface Area | 97.7 Ų |

Spectral Characterization

Spectral data for this compound, though limited in publicly available literature, can be extrapolated from analogous structures. Infrared (IR) spectroscopy of related acetamide derivatives reveals N-H stretching vibrations at ~3300 cm⁻¹ and carbonyl (C=O) signals at ~1650 cm⁻¹ . ¹H NMR spectra typically show indole NH protons as broad singlets near δ 10.5 ppm, while thiazole methyl groups resonate as singlets at δ 2.4 ppm . Mass spectrometry under electron ionization conditions yields a molecular ion peak at m/z 271, consistent with its molecular weight.

Synthetic Pathways and Optimization

Condensation-Based Approaches

The synthesis of 2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves condensation reactions between indole-3-acetic acid derivatives and 5-methylthiazol-2-amine. A representative protocol involves:

-

Activation of the carboxylic acid: Treating indole-3-acetic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

-

Amide coupling: Reacting the acyl chloride with 5-methylthiazol-2-amine in anhydrous dioxane under nitrogen atmosphere, catalyzed by triethylamine.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acyl chloride formation | SOCl₂, reflux, 4 h | 85–90 |

| Amide coupling | Et₃N, dioxane, RT, 24 h | 65–70 |

Alternative Methodologies

Recent work by Dirisinala and Podila (2020) demonstrates the utility of sodium methoxide in DMF for facilitating nucleophilic substitution between 2-chloro-N-(1H-indol-5-yl)acetamide and thiazole-derived amines . This method, while efficient for generating structurally related acetamides, requires precise stoichiometric control to minimize byproducts such as N-alkylated indoles .

Biological Activity and Mechanistic Insights

GSK-3β Inhibition

As a purported GSK-3β inhibitor, this compound potentially attenuates phosphorylation events in the Wnt/β-catenin pathway, a mechanism implicated in neurodegenerative disorders and cancer. Molecular docking studies suggest that the thiazole ring occupies the ATP-binding pocket of GSK-3β, while the indole moiety stabilizes interactions through π-π stacking with Phe67 and Tyr216 residues.

Table 3: Comparative Bioactivity of Analogous Compounds

| Compound | Target Activity (IC₅₀) | Microbial MIC (μg/mL) |

|---|---|---|

| N-(5-methylthiazol-2-yl)-2-phenylacetamide | GSK-3β: 12 nM | S. aureus: 8 |

| 2-(Indol-3-yl)-N-(thiazol-2-yl)acetamide | Not reported | E. coli: 16 |

Research Challenges and Future Directions

Pharmacokinetic Optimization

Current limitations include poor aqueous solubility (predicted LogP = 2.8) and moderate metabolic stability in hepatic microsomes. Structural modifications such as hydroxylation of the indole ring or sulfonation of the thiazole methyl group may improve bioavailability while retaining target affinity.

Target Validation Studies

In vivo profiling in murine models of Alzheimer’s disease and colorectal cancer is needed to corroborate in vitro findings. Concurrently, CRISPR-Cas9 knockout of GSK-3β in cell lines could establish causality between target inhibition and observed phenotypic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume